molecular formula C11H10ClF3OS B14051934 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14051934
M. Wt: 282.71 g/mol
InChI Key: JVUXHNCBGBMCJN-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 3-(chloromethyl)-4-(trifluoromethylthio)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethylthio group at a different position on the phenyl ring, which can affect its reactivity and biological activity.

    1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromomethyl group instead of a chloromethyl group can influence the compound’s reactivity in substitution reactions.

    1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one: The absence of fluorine atoms in the methylthio group can reduce the compound’s lipophilicity and alter its biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

JVUXHNCBGBMCJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)CCl

Origin of Product

United States

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